molecular formula C19H16O7 B6422849 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929339-53-7

2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B6422849
CAS No.: 929339-53-7
M. Wt: 356.3 g/mol
InChI Key: SSIDWRGYCJMUCK-UHFFFAOYSA-N
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Description

This coumarin derivative features a 4H-chromen-4-one core substituted with:

  • A 2-methoxyphenoxy group at position 2.
  • A methyl group at position 2.
  • An acetic acid moiety linked via an ether bond at position 6.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-11-19(26-15-6-4-3-5-14(15)23-2)18(22)13-8-7-12(9-16(13)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDWRGYCJMUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated chromen-4-one derivative with 2-methoxyphenol in the presence of a base such as potassium carbonate.

    Attachment of the acetic acid moiety: The final step involves the esterification or etherification of the chromen-4-one derivative with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the methoxyphenoxy group.

Scientific Research Applications

2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID Substituents (Position) Key Structural Features Potential Impact on Properties Reference
Target Compound 3-(2-methoxyphenoxy), 2-methyl, 7-oxyacetic acid Polar acetic acid; moderate steric hindrance Balanced solubility and receptor interaction -
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin core; 4-methoxyphenyl at C2 Rigid fused furan ring; increased lipophilicity Enhanced membrane permeability; altered binding
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid Phenyl at C4; diphenylacetic acid Bulky aromatic groups; high π-π stacking potential Reduced solubility; possible cytotoxicity
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid 4-Bromophenoxy at C3; propanoic acid chain Heavy bromine atom; longer carboxylic chain Increased molecular weight; modified metabolism
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid 4-Chlorophenyl at C3 Electron-withdrawing Cl; enhanced stability Potential for halogen bonding in drug design
2-((3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid 2-Ethoxyphenoxy at C3 Longer alkoxy chain (ethoxy vs. methoxy) Altered metabolic stability; increased lipophilicity

Key Research Findings

  • Carboxylic Acid vs. Ester: The free acetic acid moiety (target compound) offers hydrogen-bonding capability, unlike ester derivatives (e.g., benzyl ester in ), which may require metabolic activation .
  • Synthetic Challenges: Bulky substituents (e.g., naphthylmethoxy in ) complicate synthesis, necessitating excess reagents or harsh conditions, whereas simpler groups (methyl, methoxy) enable streamlined routes .

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